3-(1H-imidazol-1-yl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Imidazol-1-yl)-1H-1,2,4-triazole is a heterocyclic compound that features both imidazole and triazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Imidazol-1-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of imidazole derivatives with triazole precursors in the presence of catalysts. For instance, the cyclization of amido-nitriles to form disubstituted imidazoles can be achieved using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-(1H-Imidazol-1-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of catalysts.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole-triazole compounds.
Scientific Research Applications
5-(1H-Imidazol-1-yl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(1H-Imidazol-1-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may inhibit enzymes involved in DNA synthesis or repair, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms.
1,2,4-Triazole: A five-membered ring containing three nitrogen atoms.
Comparison: 5-(1H-Imidazol-1-yl)-1H-1,2,4-triazole is unique due to the presence of both imidazole and triazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows it to participate in a broader range of reactions compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C5H5N5 |
---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
5-imidazol-1-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C5H5N5/c1-2-10(4-6-1)5-7-3-8-9-5/h1-4H,(H,7,8,9) |
InChI Key |
WHPWNKGOWDUJOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.